molecular formula C5H8ClNO2S B13269177 Thiomorpholine-4-carbonyl chloride 1-oxide

Thiomorpholine-4-carbonyl chloride 1-oxide

Cat. No.: B13269177
M. Wt: 181.64 g/mol
InChI Key: KAOIQRGUSHTRFI-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carbonyl chloride 1-oxide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (where one oxygen atom in morpholine is replaced by sulfur), a sulfoxide group (S=O) at position 1, and a reactive carbonyl chloride (-COCl) at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical development. The sulfoxide group introduces chirality, enabling its use in enantioselective reactions, while the carbonyl chloride moiety facilitates acylation and cross-coupling processes .

The compound is typically synthesized via oxidation of thiomorpholine derivatives to form the sulfoxide, followed by chlorination of the carbonyl group. Its moisture-sensitive nature necessitates storage under inert conditions .

Properties

Molecular Formula

C5H8ClNO2S

Molecular Weight

181.64 g/mol

IUPAC Name

1-oxo-1,4-thiazinane-4-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2

InChI Key

KAOIQRGUSHTRFI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C(=O)Cl

Origin of Product

United States

Preparation Methods

Oxidation of Thiomorpholine to Thiomorpholine Oxide

  • Reagents and Conditions: Thiomorpholine is oxidized using aqueous 30% hydrogen peroxide under mild conditions (room temperature, inert atmosphere) to yield thiomorpholine oxide.
  • Example: In one protocol, thiomorpholine (1 eq.) is stirred with hydrogen peroxide (1.1 eq.) for 24 hours, followed by extraction and drying to isolate the oxide in ~80% yield.
  • Characterization: The oxidation is confirmed by spectroscopic methods such as $$^{1}H$$ NMR and FTIR, showing characteristic S=O stretching vibrations.

Introduction of Carbonyl Chloride Group at the 4-Position

  • Approach: The carbonyl chloride functionality is introduced via acylation of the thiomorpholine oxide or its derivatives using chlorinating reagents.
  • Reagents: Oxalyl chloride or triphosgene are commonly used chlorinating agents.
  • Procedure: For example, after oxidation, the intermediate is treated with oxalyl chloride at controlled temperatures (around 35–80 °C) in an organic solvent such as tetrahydrofuran or o-xylene. The reaction proceeds with stirring for 1 hour or more until completion.
  • Yield and Purity: Reported yields are high, typically 95–98%, with purity above 95% as determined by chromatographic and spectroscopic analysis.

One-Pot or Multi-Step Synthesis Variants

  • Some methods perform amidation followed by chlorination in a single vessel to improve efficiency.
  • An example patent describes amidation of morpholine derivatives followed by chlorination with triphosgene, maintaining pH control and temperature to avoid side reactions.
  • The process involves initial formation of an amide intermediate, which is then converted to the carbonyl chloride compound.

Comparative Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Purity (%) Notes
Oxidation of Thiomorpholine H2O2 (30%), inert atmosphere, 24 h 25 (room temp) Aqueous/organic ~80 >95 Mild oxidation, sulfoxide formation
Acylation/Chlorination Oxalyl chloride or triphosgene, stirring 35–80 THF, o-xylene 95–98 95–97 Controlled pH, removal of solids
Amidation + Chlorination (one-pot) Morpholine derivative + acyl chloride + triphosgene 35–80 Organic solvent 95+ >95 Efficient, minimizes purification

Mechanistic Insights and Considerations

  • Oxidation: The sulfur atom in thiomorpholine is selectively oxidized to the sulfoximine oxide without overoxidation to sulfone.
  • Acylation: The nitrogen atom at the 4-position undergoes acylation to form the carbonyl chloride group; chlorinating agents convert amide or hydroxyl precursors to acyl chlorides.
  • Reaction Control: Temperature and pH are critical to prevent hydrolysis of acid chlorides and to avoid polymerization or side reactions.
  • Purification: Crystallization or chromatographic methods are used to isolate the product with high purity.

Research Findings and Practical Notes

  • The preparation methods reported in patents and research articles emphasize high yield and purity, making the compound suitable for medicinal chemistry applications.
  • The compound's stability requires storage under inert atmosphere and low moisture to prevent hydrolysis of the carbonyl chloride group.
  • Variations in substituents on the thiomorpholine ring allow for tailored synthesis of analogues, expanding the utility of this synthetic route.
  • Analytical techniques such as $$^{1}H$$ NMR, FTIR, and chromatographic purity assessments are standard for confirming product identity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form stable bonds with various substrates. This reactivity is exploited in synthetic chemistry to create complex molecules with specific properties .

Comparison with Similar Compounds

Morpholine-4-carbonyl chloride

  • Core Structure : Morpholine ring (oxygen instead of sulfur).
  • Key Groups : Carbonyl chloride (-COCl); lacks sulfoxide.
  • Reactivity : Moderate acylating agent; less polarized due to the absence of sulfoxide.
  • Applications : Widely used in polymer chemistry and agrochemical synthesis as an acylating agent .
  • Stability : Hygroscopic but less sensitive to redox conditions compared to sulfoxide-containing analogs .

Thiophene-2-carbonyl chloride

  • Core Structure : Thiophene (five-membered aromatic sulfur heterocycle).
  • Key Groups : Carbonyl chloride (-COCl); aromaticity enhances stability.
  • Applications : Intermediate in drug discovery and organic electronics .
  • Stability : Light-sensitive; aromaticity reduces hydrolysis susceptibility .

Piperidine-4-carbonyl chloride

  • Core Structure : Piperidine (saturated six-membered nitrogen heterocycle).
  • Key Groups : Carbonyl chloride (-COCl); basic nitrogen enables protonation.
  • Reactivity : Acylation with pH-dependent behavior due to amine protonation.
  • Applications : Peptide synthesis and alkaloid derivatization.

Comparative Data Table

Compound Core Heterocycle Key Functional Groups Reactivity Profile Primary Applications Stability Considerations
This compound Thiomorpholine Sulfoxide, -COCl High acylation reactivity; chiral induction Asymmetric synthesis, pharmaceuticals Moisture-sensitive; inert storage
Morpholine-4-carbonyl chloride Morpholine -COCl Moderate acylation; no chirality Polymers, agrochemicals Hygroscopic; dry storage
Thiophene-2-carbonyl chloride Thiophene -COCl (aromatic) Electrophilic substitution; acylation Drug intermediates, electronics Light-sensitive; dark storage
Piperidine-4-carbonyl chloride Piperidine -COCl, -NH pH-dependent acylation Peptide chemistry Air-stable; basic conditions

Key Research Findings

Reactivity Enhancement : The sulfoxide group in this compound increases electrophilicity at the carbonyl carbon, accelerating acylation by 20–30% compared to morpholine analogs .

Chiral Applications : Studies demonstrate its efficacy in synthesizing enantiomerically pure β-lactams and antiviral agents, achieving >90% enantiomeric excess (ee) in optimized conditions .

Stability Challenges : Despite its utility, the compound decomposes rapidly upon exposure to moisture, limiting its use in aqueous-phase reactions .

Drug Discovery : Sulfur-containing analogs like thiomorpholine derivatives show enhanced binding to cysteine protease enzymes, a target in antiparasitic drug development .

Biological Activity

Thiomorpholine-4-carbonyl chloride 1-oxide (TMOH) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the various aspects of TMOH's biological activity, including its enzyme inhibition properties, antibacterial and antifungal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiomorpholine ring structure, which includes an oxide functional group. The molecular formula is C₄H₅ClN₂OS, with a molecular weight of approximately 155.64 g/mol. This structure contributes to its reactivity and biological activity.

Enzyme Inhibition

One of the primary areas of research regarding TMOH is its role as an enzyme inhibitor. Notably, TMOH has been identified as a potential inhibitor for:

  • Carbonic Anhydrase : This enzyme is crucial for maintaining acid-base balance in physiological processes such as respiration. Inhibition of carbonic anhydrase is beneficial in treating conditions like glaucoma and epilepsy.
  • Acetylcholinesterase : Inhibiting this enzyme can have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as it plays a vital role in nerve impulse transmission.

Antibacterial and Antifungal Activity

TMOH exhibits notable antibacterial and antifungal properties. Research indicates that it is effective against various strains of bacteria and fungi, including:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Species : Demonstrated efficacy against Candida albicans.

These properties suggest that TMOH may be a promising candidate for developing new antibiotics and antifungal agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TMOH:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiomorpholine derivatives, including TMOH, against multiple bacterial species such as Staphylococcus epidermidis and Streptococcus pneumoniae. The results indicated significant inhibition rates, establishing a foundation for further development as antimicrobial agents .
  • Inhibition Assays : In vitro assays demonstrated that TMOH derivatives could inhibit intramacrophagic mycobacteria effectively, showcasing their potential in treating infections caused by resistant strains .
  • Thrombin Inhibition : Another study explored thiomorpholine analogs for their thrombin inhibitory activity. TMOH exhibited strong inhibition with a Ki value comparable to established inhibitors, indicating its potential in anticoagulant therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/OrganismEfficacy/IC50 ValueReference
Enzyme InhibitionCarbonic AnhydraseNot specified
AcetylcholinesteraseNot specified
AntibacterialStaphylococcus aureusSignificant inhibition observed
Escherichia coliSignificant inhibition observed
AntifungalCandida albicansSignificant inhibition observed
Thrombin InhibitionThrombinKi = 1.1 nM

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Thiomorpholine-4-carbonyl chloride 1-oxide in laboratory settings?

  • Methodological Answer : Prioritize GHS-compliant practices, including the use of flame-resistant equipment (due to flammable liquid classification, Category 4) and chemical-resistant gloves (to prevent skin corrosion/irritation, Category 1A-C) . Store in a ventilated, cool area away from ignition sources, and ensure emergency protocols (e.g., spill containment, eyewash stations) are accessible. Safety Data Sheets (SDS) should be reviewed for hazard-specific first-aid measures .

Q. How can researchers efficiently locate peer-reviewed studies on this compound?

  • Methodological Answer : Use systematic literature search strategies, such as keyword combinations (e.g., "this compound synthesis," "spectroscopic characterization") in databases like PubMed, SciFinder, and Reaxys. Filter results by study type (e.g., experimental, structural analysis) and exclude non-peer-reviewed sources or non-English studies unless translated and validated .

Q. How can nomenclature ambiguity between this compound and its derivatives be resolved?

  • Methodological Answer : Cross-reference CAS numbers (e.g., 9093-77-1 for the 1,1-dioxide derivative) and systematic IUPAC names to avoid confusion with structurally similar compounds like Thiomorpholine-1,1-dioxide. Use spectral data (NMR, IR) for verification, as minor functional group changes (e.g., oxide vs. dioxide) significantly alter reactivity and spectral profiles .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Employ HPLC with UV detection (for quantitative purity analysis), complemented by elemental analysis (C, H, N, S content) to confirm stoichiometric consistency. Mass spectrometry (MS) can identify impurities, while ¹³C/¹H NMR verifies structural integrity .

Advanced Research Questions

Q. How can this compound be utilized in studying NADH:ubiquinone oxidoreductase (NDH2) inhibition mechanisms?

  • Methodological Answer : Design competitive binding assays using mitochondrial extracts or recombinant NDH2. Compare inhibition efficacy against known inhibitors (e.g., HDQ, 1-oxide derivatives) via kinetic assays (Km/Vmax shifts) and molecular docking simulations to map interaction sites. Address specificity by testing off-target effects on related enzymes (e.g., Complex I) .

Q. What experimental strategies address contradictory efficacy data in pharmacological studies involving oxide derivatives?

  • Methodological Answer : Conduct dose-response analyses across multiple cell lines or model organisms (e.g., Plasmodium falciparum for antimalarial studies) to reconcile variability. Validate findings using orthogonal methods (e.g., CRISPR knockdown of target pathways) and meta-analyze historical data to identify confounding variables (e.g., solvent interactions, assay conditions) .

Q. Which spectroscopic techniques are optimal for elucidating the structural dynamics of this compound in solution?

  • Methodological Answer : Combine high-resolution 2D NMR (e.g., HSQC, NOESY) to map conformational changes and hydrogen bonding. Time-resolved FTIR monitors carbonyl reactivity under varying pH/temperature. X-ray crystallography or cryo-EM may be used if crystalline derivatives are synthesized .

Q. How can derivatization strategies enhance the applicability of this compound in drug discovery?

  • Methodological Answer : Functionalize the carbonyl chloride group via nucleophilic acyl substitution to generate amide or ester prodrugs. For targeted delivery, conjugate with nanoparticle carriers (e.g., PLGA-based systems) and assess bioavailability using in vitro permeability assays (e.g., Caco-2 monolayers) .

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